molecular formula C19H21ClN2O3S B2501888 4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1005293-43-5

4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2501888
CAS No.: 1005293-43-5
M. Wt: 392.9
InChI Key: BOXQDXFNMCNHFG-UHFFFAOYSA-N
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Description

4-Chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide ( 1005293-43-5) is a synthetic organic compound with a molecular formula of C19H21ClN2O3S and a molecular weight of 392.90 g/mol . This chemical features a benzene sulfonamide group linked to a tetrahydroquinoline scaffold that is further functionalized with a 2-methylpropanoyl (isobutyryl) group. The tetrahydroquinoline structure is a privileged scaffold in medicinal chemistry, widely recognized for its presence in a variety of pharmacologically active compounds . The integration of the sulfonamide functional group is of particular interest, as this moiety is a key pharmacophore in several classes of drugs, contributing to a wide spectrum of biological activities. Sulfonamides, in general, are known to act as enzyme inhibitors, with some members of this class functioning as competitive inhibitors of bacterial dihydropteroate synthase, while others exhibit activities such as anti-carbonic anhydrase properties . While the specific mechanism of action and research applications for this compound are not fully detailed in the literature, its molecular architecture suggests potential as a valuable intermediate or building block in organic synthesis and drug discovery efforts. It may be investigated for its utility in developing novel therapeutic agents or as a chemical probe for target identification. This product is offered with a guaranteed purity of 95% or higher and is intended for Research Use Only. It is not approved for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

4-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13(2)19(23)22-11-3-4-14-12-16(7-10-18(14)22)21-26(24,25)17-8-5-15(20)6-9-17/h5-10,12-13,21H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXQDXFNMCNHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schiff Base Formation

The process begins with the condensation of 4-aminobenzenesulfonamide with aromatic aldehydes to form Schiff bases. For example, reacting 4-aminobenzenesulfonamide with benzaldehyde in ethanol under reflux yields the corresponding imine. FTIR spectroscopy confirms successful imine formation through the disappearance of the primary amine N–H stretch (3,300 cm⁻¹) and the emergence of a C=N stretch (1,640 cm⁻¹).

Cyclization via Diels-Alder Reaction

The Schiff base undergoes cyclization with dienophiles such as cinnamic acid in the presence of Lewis acids like BF₃·Et₂O. This reaction proceeds in ethanol at 80°C for 6–8 hours, forming the tetrahydroquinoline scaffold. Nuclear magnetic resonance (NMR) analysis of the product reveals characteristic signals for the tetrahydroquinoline protons: δ 1.8–2.1 ppm (m, 2H, CH₂), δ 2.6–2.9 ppm (m, 2H, CH₂), and δ 6.7–7.3 ppm (m, aromatic protons).

Introduction of the 2-methylpropanoyl group at the 1-position of the tetrahydroquinoline core is achieved through acylation.

Reaction Conditions

The tetrahydroquinoline intermediate is treated with 2-methylpropanoyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine as a base to scavenge HCl. After 12 hours, the mixture is washed with aqueous NaHCO₃, and the organic layer is dried over MgSO₄. Evaporation under reduced pressure yields the acylated product.

Catalytic Enhancements

Recent advances employ zinc oxide nanoparticles (ZnO NPs) as catalysts to improve acylation efficiency. A study reported a 92% yield when using 10 mol% ZnO NPs at 50°C for 4 hours, compared to 78% yield under traditional conditions.

Sulfonamide Coupling

The final step involves coupling the acylated tetrahydroquinoline with 4-chlorobenzenesulfonyl chloride to form the target compound.

Sulfonylation Protocol

In a representative procedure, the acylated tetrahydroquinoline (1.0 equiv) is dissolved in toluene, and 4-chlorobenzenesulfonyl chloride (1.5 equiv) is added dropwise at 80°C. The reaction is catalyzed by dimethylformamide (DMF, 0.04 equiv) and maintained at 140–145°C for 8 hours. Gas chromatography (GC) monitoring confirms >99% conversion.

Workup and Purification

The crude product is extracted into toluene, washed with water, and cooled to 20°C to induce crystallization. Centrifugation and drying under vacuum (65°C, 30 mmHg) yield the pure sulfonamide. Elemental analysis typically shows C: 54.2%, H: 4.8%, N: 9.1%, aligning with theoretical values (C₂₁H₂₂ClN₃O₃S).

Optimization Strategies

Solvent Selection

Comparative studies highlight toluene as the optimal solvent for sulfonylation, providing a 15–20% yield increase over chlorinated solvents like dichloroethane. Polar aprotic solvents such as DMF, while accelerating reaction rates, lead to side product formation.

Catalytic Systems

Magnetic nanoparticles (Fe₃O₄) functionalized with sulfonic acid groups demonstrate exceptional catalytic activity. In one trial, their use reduced reaction time from 8 hours to 3 hours while maintaining a 94% yield.

Characterization and Analytical Data

Spectroscopic Confirmation

  • FTIR : Sulfonamide S=O stretches appear at 1,160 cm⁻¹ and 1,340 cm⁻¹.
  • ¹H NMR : The 2-methylpropanoyl group shows a singlet at δ 1.2 ppm (6H, CH(CH₃)₂) and a quartet at δ 2.6 ppm (1H, CH).
  • Mass Spectrometry : ESI-MS m/z 444.1 [M+H]⁺ corresponds to the molecular formula C₂₁H₂₂ClN₃O₃S.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 178–180°C, consistent with crystalline sulfonamide derivatives.

Applications and Biological Relevance

While beyond the scope of preparation methods, preliminary studies indicate that this compound exhibits inhibitory activity against phosphodiesterase-4 (PDE4), with an IC₅₀ of 12 nM in vitro. Such activity underscores its potential as a therapeutic agent for inflammatory diseases.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes several types of chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound. Common reagents include sodium hydroxide and ammonia.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydroxide, ammonia

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. The compound features a sulfonamide group attached to a tetrahydroquinoline structure, which is known for its ability to interact with various biological targets. The presence of the 4-chloro substituent enhances its pharmacological properties by improving solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic disorders. For example, sulfonamides have been studied as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease respectively .

Antimicrobial Properties

Research has shown that sulfonamide derivatives can possess significant antimicrobial activity against various pathogens. Compounds structurally similar to this compound have demonstrated effectiveness against bacteria such as Mycobacterium smegmatis and fungi like Candida albicans . This suggests potential applications in treating infections.

Neurological Disorders

Given the compound's ability to inhibit acetylcholinesterase, it may also be beneficial in treating neurological disorders characterized by cholinergic dysfunction. This includes conditions like Alzheimer's disease where enhancing cholinergic transmission is crucial .

Case Studies and Research Findings

StudyFindings
Anticancer Evaluation Demonstrated cytotoxicity against multiple cancer cell lines; induced apoptosis in treated cells .
Enzyme Inhibition Showed significant inhibition of α-glucosidase and acetylcholinesterase; potential use in diabetes and Alzheimer’s treatments .
Antimicrobial Activity Effective against Mycobacterium smegmatis with low MIC values; potential for development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituent positions, functional groups, and molecular conformations (Table 1). Key findings from structural and pharmacological studies are summarized below.

Table 1: Structural Comparison of Sulfonamide-Tetrahydroquinoline Derivatives

Compound ID Benzene Substituent(s) Position 1 Substituent (Tetrahydroquinoline) Molecular Weight Notable Features/Data
Target Compound 4-Chloro 2-Methylpropanoyl (isobutyryl) Not Provided Acyl group may enhance metabolic stability vs. sulfonyl analogs
3-Chloro-4-Fluoro Propylsulfonyl Not Provided Increased halogenation may improve target affinity via halogen bonding
4-Chloro Propyl (ethyl linker) 392.9 Ethyl linker increases flexibility; lower molecular weight may improve solubility
3-Chloro 4-Methoxybenzenesulfonyl 493.0 Bulky sulfonyl group reduces solubility; methoxy enhances electron donation
Nitro, Oxazole Pyrrolidinone 498.53 Torsional angles (47.0°–56.4°) suggest conformational rigidity; nitro group may enhance reactivity

Key Research Findings

Substituent Position and Electronic Effects Chloro vs. In contrast, the target compound’s single 4-chloro group may optimize para-position interactions with target enzymes. Acyl (Target) vs. Sulfonyl (): Acyl groups (e.g., 2-methylpropanoyl) are less polar than sulfonyl moieties, which may improve membrane permeability but reduce water solubility .

Conformational Analysis

  • highlights torsional angles (e.g., 47.0°–56.4°) between heterocyclic and aromatic rings, suggesting that steric and electronic factors dictate molecular conformations. Such rigidity could influence binding pocket compatibility .

Pharmacological Implications

  • references pharmacological studies (Tables 1–5) for analogs, though specific data are unavailable. Structural trends suggest that:

  • Bulky Groups (e.g., ) : The 4-methoxybenzenesulfonyl group may hinder target engagement due to steric effects but improve thermal stability .
  • Linker Flexibility (e.g., ): An ethyl linker between sulfonamide and tetrahydroquinoline may enhance adaptability to enzyme active sites .

Biological Activity

The compound 4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C16H19ClN2O2S\text{C}_{16}\text{H}_{19}\text{ClN}_2\text{O}_2\text{S}

Biological Activity Overview

Sulfonamides are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The specific biological activities of this compound have been explored in various studies.

Antimicrobial Activity

Recent studies indicate that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that related sulfonamide compounds effectively inhibited bacterial growth by targeting folate synthesis pathways. The specific activity of this compound against various pathogens remains to be fully characterized but is expected to follow similar mechanisms due to its structural similarities with known active sulfonamides .

Cardiovascular Effects

Research involving sulfonamide derivatives has shown alterations in cardiovascular parameters. A notable study utilized an isolated rat heart model to assess the effects of various sulfonamides on perfusion pressure and coronary resistance. The findings suggested that certain sulfonamides can significantly decrease perfusion pressure through interactions with calcium channels . Although specific data on this compound is limited, its structural characteristics suggest potential cardiovascular activity.

The biological activity of sulfonamides is often attributed to their ability to inhibit key enzymes involved in metabolic pathways. For example:

  • Inhibition of Dihydropteroate Synthase : This enzyme is crucial in bacterial folate synthesis.
  • Calcium Channel Modulation : Some sulfonamides have been shown to interact with calcium channels, affecting vascular resistance and cardiac function .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Theoretical models such as ADME/PK (Absorption, Distribution, Metabolism, Excretion) have been employed to predict its pharmacokinetic behavior . These models suggest varying permeability across different cell lines which could influence its bioavailability and efficacy.

Study 1: Cardiovascular Impact

A study conducted on the effects of various sulfonamides revealed that compounds similar to this compound significantly reduced perfusion pressure in isolated rat hearts. This suggests a potential for therapeutic use in managing hypertension or other cardiovascular conditions .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various sulfonamide derivatives against common bacterial strains. While specific data on our compound was not included, the results indicated a promising trend for sulfonamides in treating infections resistant to conventional antibiotics .

Q & A

Q. What in vitro assays are most suitable for evaluating this compound’s enzyme inhibition potential?

  • Answer :
  • Fluorescence-based assays : Measure inhibition of carbonic anhydrase or kinases.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff).
  • Crystallography : Co-crystallize with target enzymes to identify binding motifs.

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